molecular formula C24H17N3O B2914185 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide CAS No. 476634-08-9

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide

Cat. No.: B2914185
CAS No.: 476634-08-9
M. Wt: 363.42
InChI Key: KCIAQRGKACFXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a novel synthetic compound designed for medicinal chemistry and drug discovery research. Its molecular architecture, which integrates a benzimidazole pharmacophore with a naphthamide moiety, is of significant interest for developing new therapeutic agents. This structure is analogous to compounds investigated for targeted protein inhibition and enzyme modulation. Benzimidazole-based scaffolds are recognized in scientific literature for their broad biological activity, serving as key structures in research for potential anticancer , antimicrobial , and central nervous system (CNS) agents . Researchers are exploring this class of compounds for their potential to interact with key biological targets. These include, but are not limited to, dihydrofolate reductase (DHFR) in antimicrobial studies and 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) in neurodegenerative disease research . The structural features of this compound suggest it may also be relevant in investigations involving heparanase inhibition and Wnt/β-catenin signaling pathways . This product is intended for use in non-clinical, in vitro research applications only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O/c28-24(19-10-9-16-5-1-2-6-18(16)15-19)25-20-13-11-17(12-14-20)23-26-21-7-3-4-8-22(21)27-23/h1-15H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIAQRGKACFXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide typically involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, inhibiting their activity. This can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, ultimately resulting in cell death . The naphthamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Amides

Table 1: Comparison of Amide-Substituted Benzimidazole Derivatives
Compound Name Substituent Molecular Weight Melting Point (°C) Key Biological Activity Reference
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-naphthamide 2-Naphthamide ~357.4* Not reported Anticancer (hypothesized)
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide 2-Methoxybenzamide ~347.4 Not reported Structural stability (NMR-confirmed)
(E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide Methoxyphenyl benzamide ~431.5 272.2–273.4 Biophysical studies
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC) Benzoyl thiourea ~424.5 Not reported Elastase inhibition (IC₅₀: low), antioxidant (80% DPPH scavenging)

*Calculated based on molecular formula.

Key Observations :

  • Thermal Stability : High melting points (>250°C) in methoxy-substituted benzamides (e.g., 272–300°C) suggest robust crystallinity, which may correlate with improved shelf stability compared to thiourea derivatives like TUBC .

Key Observations :

  • Tubulin Inhibition : While cinnamide derivatives exhibit potent tubulin inhibition (IC₅₀: <2 µM), the naphthamide group’s bulkier structure may alter binding kinetics, necessitating experimental validation .
  • Enzyme Inhibition : TUBC’s low IC₅₀ for elastase inhibition highlights the efficacy of thiourea motifs, whereas naphthamide derivatives may prioritize alternative targets like kinases or DNA topoisomerases .

Molecular Properties and Bioavailability

Table 3: Calculated Molecular Properties
Compound Rotatable Bonds Polar Surface Area (Ų) Predicted Oral Bioavailability (Rat) Reference
This compound 6 ~90 High (meets Veber criteria*)
VU0155069 (Piperidinyl-naphthamide) 8 ~110 Moderate
TUBC (Thiourea derivative) 7 ~120 Low

*Veber criteria: ≤10 rotatable bonds, PSA ≤140 Ų .

Key Observations :

  • The target compound’s lower PSA (~90 Ų) and fewer rotatable bonds (6) suggest superior oral bioavailability compared to TUBC and VU0155069 .
  • Thiourea derivatives (e.g., TUBC) exhibit higher PSA due to additional hydrogen-bond donors/acceptors, limiting membrane permeation .

Biological Activity

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide is a compound that integrates benzimidazole and naphthamide moieties, which are well-known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3OC_{18}H_{15}N_3O, with a molecular weight of approximately 295.33 g/mol. Its structure features a benzimidazole ring connected to a phenyl group and a naphthamide moiety, which contributes to its biological efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Benzimidazole derivatives are recognized for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell wall synthesis or function .
  • Antitumor Activity : Research indicates that this compound may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. The dual functional groups enhance its interaction with biological targets .
  • Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
AntimicrobialEffective against various bacteria and fungi.
AntitumorInhibits cancer cell proliferation; potential as an anticancer agent.
Anti-inflammatoryModulates inflammatory responses; inhibits cytokine production.
AntiviralExhibits activity against certain viral infections.
AntioxidantReduces oxidative stress in cells, protecting against damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antitumor Efficacy : A study demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity .
  • Antimicrobial Testing : In vitro assays showed that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
  • Mechanistic Insights : Research utilizing molecular docking studies suggested that this compound binds effectively to specific targets in cancer cells, disrupting their metabolic pathways and leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-naphthamide and its derivatives?

  • The compound is typically synthesized via condensation reactions. For example, benzimidazole-containing intermediates are reacted with activated carbonyl derivatives (e.g., acyl chlorides) under basic conditions. In one method, 4-(1H-benzo[d]imidazol-2-yl)aniline is treated with 2-naphthoyl chloride in THF with DIPEA as a base . Another approach uses Claisen-Schmidt condensation between acetamide derivatives and aldehydes, followed by cyclization with ortho-phenylenediamine in ethanol under reflux . Catalysts like CBr₄ have also been employed to promote one-pot synthesis of benzimidazole-linked amides .

Q. How are structural and purity analyses performed for this compound?

  • Characterization involves a combination of spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1670 cm⁻¹) .
  • ¹H/¹³C NMR confirms proton environments and connectivity (e.g., aromatic protons in the 7.0–8.5 ppm range) .
  • Mass spectrometry (MS) validates molecular weight (e.g., [M⁺] peaks in EI-MS) .
  • Elemental analysis ensures purity by matching experimental and calculated C/H/N/S percentages .

Q. What are the primary biological targets or activities reported for this compound?

  • Derivatives exhibit diverse bioactivities:

  • Elastase inhibition : N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC) showed an IC₅₀ of 12.5 µM, confirmed via molecular docking within the elastase active site .
  • DNA binding : Mixed binding modes (intercalation and groove binding) were observed via UV-vis spectroscopy and viscosity measurements .
  • Antimicrobial activity : Chalcone derivatives with benzimidazole groups demonstrated efficacy against bacterial/fungal strains .

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives for specific biological targets?

  • Molecular docking (e.g., AutoDock4) predicts binding interactions. For example, TUBC’s elastase inhibition was validated by docking into the enzyme’s active site (PDB: 1BRK), revealing hydrogen bonds with His57 and Ser195 .
  • DFT calculations assess electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
  • ADMET prediction : Parameters like polar surface area (<140 Ų) and rotatable bonds (<10) guide pharmacokinetic optimization .

Q. How should researchers address contradictory bioactivity data across structurally similar derivatives?

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For instance, adding electron-withdrawing groups (e.g., -Br in compound 6d ) may enhance DNA binding but reduce solubility .
  • Experimental validation : Re-test compounds under standardized assays (e.g., elastase inhibition at fixed pH/temperature) to isolate variables .
  • Meta-analysis : Cross-reference data from independent studies (e.g., antimicrobial activity in chalcones vs. thiadiazoles) to identify trends .

Q. What strategies improve the pharmacokinetic profile of benzimidazole-based amides?

  • Solubility enhancement : Introduce polar groups (e.g., -OMe in 7a ) or use prodrug formulations .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides) .
  • Permeability optimization : Reduce rotatable bonds (e.g., rigidify the naphthamide core) to enhance membrane diffusion .

Q. How can researchers validate mixed binding modes in DNA interaction studies?

  • Multi-technique approach :

  • UV-vis titration : Monitor hypochromism and red shifts for intercalation .
  • Viscosity measurements : Increased viscosity supports intercalation; minimal changes suggest groove binding .
  • Circular dichroism (CD) : Detect induced CD signals in DNA-complex systems .
    • Competitive assays : Use known intercalators (e.g., ethidium bromide) to displace the compound and confirm binding mode .

Methodological Notes

  • Synthetic reproducibility : Ensure reaction conditions (e.g., reflux time, solvent purity) are tightly controlled to avoid side products .
  • Data interpretation : Cross-validate computational docking results with mutagenesis studies (e.g., elastase active-site mutants) .
  • Bioactivity assays : Include positive controls (e.g., doxycycline for antimicrobial tests) to calibrate experimental systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.